Methyl 1-propanoylcyclopropane-1-carboxylate
Description
Methyl 1-propanoylcyclopropane-1-carboxylate is a cyclopropane derivative featuring a propanoyl (CH₂CH₂CO-) substituent and a methyl ester group. Cyclopropane rings are known for their high ring strain, which imparts unique reactivity and stability profiles. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where cyclopropane motifs are valued for their conformational rigidity and bioactivity .
Properties
IUPAC Name |
methyl 1-propanoylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-6(9)8(4-5-8)7(10)11-2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGSYHFXPVKFBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666587 | |
| Record name | Methyl 1-propanoylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524735-87-3 | |
| Record name | Methyl 1-propanoylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-propanoylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diazo compounds with alkenes in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-propanoylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the propanoyl group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester or propanoyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Methyl 1-propanoylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product analogs.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of methyl 1-propanoylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares methyl 1-propanoylcyclopropane-1-carboxylate with key analogs, highlighting differences in substituents, molecular weights, and applications:
*Estimated based on structural analogy.
Reactivity and Stability
- Hydroxy group: Enhances polarity and hydrogen bonding, improving solubility in polar solvents like water or ethanol .
- Amino group: Participates in enzyme interactions; for instance, 1-amino-2-methylenecyclopropane-1-carboxylate irreversibly inhibits ACC deaminase by modifying active-site residues (e.g., Ser-78) .
- Chlorosulfonyl group : Highly reactive in sulfonylation reactions, making it valuable in medicinal chemistry for introducing sulfonamide moieties .
Key Research Findings
Enzyme Interactions: The amino-substituted cyclopropane (1-aminocyclopropane-1-carboxylate) undergoes Cα–Cβ bond cleavage catalyzed by ACC deaminase, producing α-ketobutyrate and ammonia. This reaction highlights the role of cyclopropane rings in probing enzyme mechanisms .
Synthetic Utility : Methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate is used in sulfonylation reactions, demonstrating the versatility of cyclopropane carboxylates in functional group transformations .
Spectroscopic Data: While NMR/IR data for this compound is unavailable, analogs like methyl shikimate () and torulosic acid methyl ester () suggest that cyclopropane esters exhibit distinct ¹H NMR signals (δ 1.0–2.5 ppm for cyclopropane protons) and carbonyl stretches (1700–1750 cm⁻¹ in FTIR) .
Biological Activity
Methyl 1-propanoylcyclopropane-1-carboxylate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring, which contributes to its unique chemical properties. The compound can be represented as follows:
- Molecular Formula : C_6H_10O_2
- Molecular Weight : 114.15 g/mol
-
Structural Formula :
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, leading to altered biological responses.
- Receptor Modulation : The compound may act as a modulator for certain receptors, affecting signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
- Antioxidant Properties : It may help in scavenging free radicals, thereby reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Preliminary studies suggest that it can reduce inflammation markers in vitro.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
These findings suggest that the compound could be developed into a potential antimicrobial agent.
Case Study 2: Antioxidant Activity
In another study focused on the antioxidant properties, this compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25% |
| 50 | 50% |
| 100 | 70% |
This data highlights the compound's potential as a natural antioxidant.
Research Findings
Recent research has explored various aspects of this compound’s biological activity:
- A study published in the Journal of Medicinal Chemistry highlighted its potential as a scaffold for developing new anti-inflammatory drugs.
- Another investigation in Phytotherapy Research demonstrated its efficacy in reducing oxidative stress markers in cellular models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
